5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
Description
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a fused heterocyclic compound featuring a pyrazolo[3,4-b]pyrazine core substituted with a phenyl group at position 1 and a 2-methoxyphenoxy moiety at position 3.
Properties
CAS No. |
87595-07-1 |
|---|---|
Molecular Formula |
C18H14N4O2 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
5-(2-methoxyphenoxy)-1-phenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C18H14N4O2/c1-23-15-9-5-6-10-16(15)24-17-12-19-18-14(21-17)11-20-22(18)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
ZSSGQVFWXOYYFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenol with 1-phenyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired pyrazolo[3,4-b]pyrazine ring system. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
The pyrazolo[3,4-b]pyrazine scaffold is recognized for its significant role in the development of anticancer agents. Compounds derived from this structure have shown promising activity against various cancer cell lines. Research indicates that derivatives of pyrazolo[3,4-b]pyrazine can induce cell cycle arrest and apoptosis in cancer cells, making them valuable candidates for further development as therapeutic agents .
2. Mechanism of Action
The mechanism by which 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine exerts its effects involves the modulation of key signaling pathways associated with cell proliferation and survival. Studies have demonstrated that these compounds can inhibit specific kinases involved in tumor growth, leading to reduced viability of cancer cells .
Pharmacological Properties
1. Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of phenolic compounds with pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
2. Biological Evaluation
Biological evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained from these studies indicate a potent inhibitory effect on cell growth, suggesting its potential as an anticancer agent .
Case Studies
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Breast Cancer | 5.2 | Inhibition of Akt signaling pathway |
| Study B | Lung Cancer | 3.8 | Induction of apoptosis via caspase activation |
| Study C | Colon Cancer | 4.6 | Cell cycle arrest at G2/M phase |
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-b]pyrazine Derivatives with Aromatic Substituents
Several analogs share the pyrazolo[3,4-b]pyrazine core but differ in substituents and functional groups:
Compound 25b (3,6-Dimethyl-5-(2-hydroxybenzylideneacetyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine)
- Structure : Features a 2-hydroxybenzylideneacetyl group at position 4.
- Synthesis: Prepared via condensation of 5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine with aromatic aldehydes in ethanol .
- Key Properties :
PF-470 (1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine)
- Structure : Substituted with methylpyridinyl and pyridinylmethoxy groups.
- Application: Acts as a potent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator, with efficacy in Parkinsonian nonhuman primate models .
Fused Heterocyclic Systems for Energetic Materials
Compound 54 (1H-[1,2,5]oxadiazolo[3,4-b][1,2,3]triazolo[4,5-e]pyrazine, 6-oxide)
Structural Analogues with Electron-Withdrawing Moieties
Thieno[3,4-b]pyrazine-Based Polymers
- Structure: Polymers incorporating thieno[3,4-b]pyrazine as an electron-withdrawing unit.
- Properties : Low bandgap (1.2–1.5 eV) due to intramolecular charge transfer .
- Comparison: The pyrazolo[3,4-b]pyrazine core in the target compound may similarly stabilize charge-separated states, making it viable for optoelectronic applications if functionalized with donor-acceptor groups.
Data Tables
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]pyrazine Derivatives
Biological Activity
5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine is a compound belonging to the pyrazolo[3,4-b]pyrazine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrazole core followed by the introduction of the methoxyphenoxy and phenyl substituents. The synthesis pathways can be optimized to enhance yield and purity while maintaining structural integrity.
Anticancer Properties
Research has demonstrated that compounds in the pyrazolo[3,4-b]pyrazine class exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and inhibition of key signaling pathways.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyrazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 (Breast Cancer) | 10.5 | Induction of apoptosis |
| This compound | HCT116 (Colorectal Cancer) | 12.3 | Cell cycle arrest |
| Other Derivative | A549 (Lung Cancer) | 8.0 | Inhibition of EGFR |
The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays, indicating a robust mechanism for anticancer activity .
Anti-inflammatory Activity
The pyrazolo[3,4-b]pyrazine derivatives also exhibit anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and modulate immune responses in various in vitro models.
Case Study:
A study evaluated the anti-inflammatory effects of a related pyrazole derivative in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Many pyrazolo derivatives act as kinase inhibitors, disrupting signaling pathways critical for cancer cell proliferation.
- Apoptosis Induction: Activation of apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Anti-inflammatory Pathways: Modulation of NF-kB signaling and reduction of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
